

An In-depth Technical Guide to Maleimide-NH-PEG2-CH2CH2COOPFP Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Mal-NH-PEG2-CH2CH2COOPFP ester
Cat. No.:	B3099001

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Maleimide-NH-PEG2-CH2CH2COOPFP Ester, a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a maleimide group, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, enables the precise and efficient linkage of biomolecules.

Core Compound Information

Maleimide-NH-PEG2-CH2CH2COOPFP Ester is a versatile crosslinking reagent designed for covalently conjugating molecules containing primary amines to molecules containing sulfhydryl (thiol) groups. The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for creating complex bioconjugates like antibody-drug conjugates (ADCs).[\[1\]](#)[\[2\]](#)

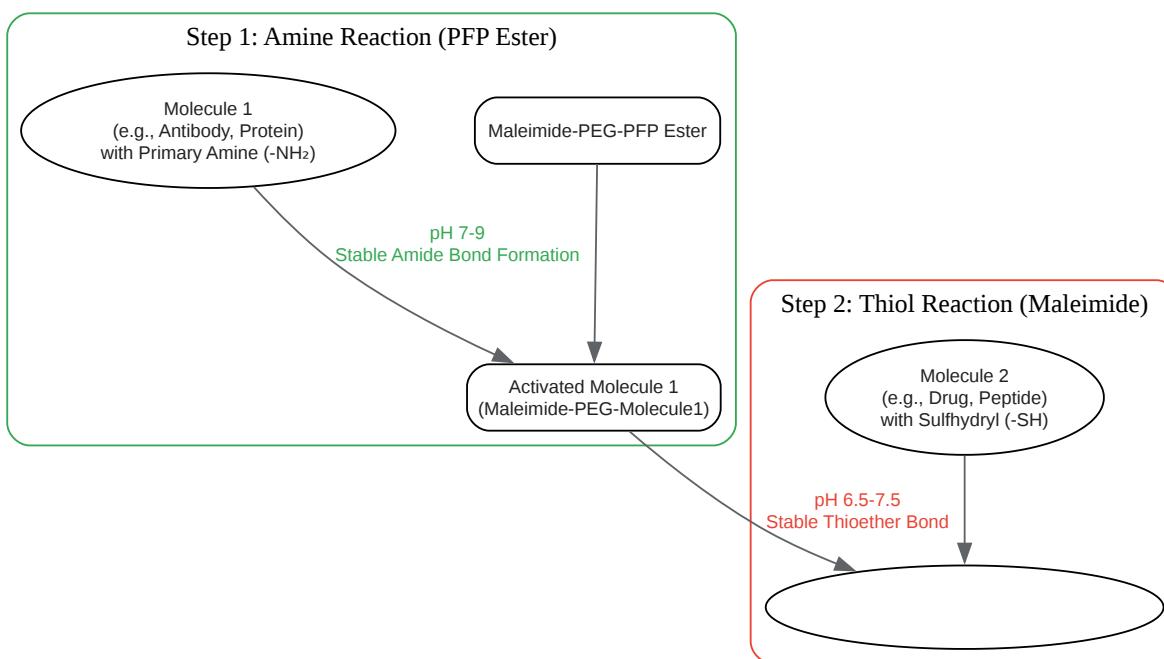
Chemical Structure Diagram

A conceptual representation of the domains within the linker. A precise 2D chemical structure requires dedicated chemical drawing software. Caption: Structure of Maleimide-NH-PEG2-CH2CH2COOPFP Ester.

Physicochemical and Handling Data

The following table summarizes the key quantitative data for this crosslinker. Proper handling and storage are crucial to maintain its reactivity.

Property	Value	Reference(s)
CAS Number	1347750-81-5	[3][4]
Molecular Formula	C ₂₀ H ₁₉ F ₅ N ₂ O ₇	[3][4]
Molecular Weight	494.37 g/mol	[3][4]
Appearance	Viscous Liquid or White Solid	[3][5]
Purity	≥95%	[4]
Storage Conditions	-18°C or -20°C, long-term storage, avoid light and moisture.	[3][4]
Solubility	Soluble in organic solvents like DMSO and DMF.	[6]


Handling Guidelines:

- The PFP ester and maleimide moieties are moisture-sensitive.[6] Always equilibrate the vial to room temperature before opening to prevent condensation.
- Prepare solutions immediately before use. Do not store the reagent in solution, as both reactive groups can hydrolyze.[6]
- Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols, as they will compete with the intended reaction.[6]

Reaction Mechanism and Application

This heterobifunctional linker is designed for a two-step conjugation process, allowing for controlled and specific coupling of two different biomolecules. The PFP ester is more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) ester, offering greater efficiency in the first conjugation step.[7]

Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of the heterobifunctional linker.

The primary application for this type of linker is in the development of Antibody-Drug Conjugates (ADCs).^{[1][8]} In this context, the PFP ester reacts with lysine residues on a monoclonal antibody. After purification, the maleimide-activated antibody is then reacted with a thiol-containing cytotoxic drug. The PEG linker improves the ADC's solubility and pharmacokinetic profile.^[1]

Experimental Protocols

The following is a generalized, two-step protocol for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH). Optimization is required for specific applications.

Materials:

- Maleimide-NH-PEG2-CH₂CH₂COOPFP Ester
- Protein-NH₂ (e.g., antibody)
- Molecule-SH (e.g., thiol-containing peptide or drug)
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-sulfhydryl buffer, pH 7.2-7.5.
- Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
- Desalting columns or dialysis equipment for purification.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for a two-step bioconjugation.

Step-by-Step Procedure:

Part A: Activation of Protein-NH₂

- Prepare Solutions:
 - Equilibrate the vial of Maleimide-NH-PEG2-CH₂CH₂COOPFP Ester to room temperature.
 - Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
 - Prepare your Protein-NH₂ in the Reaction Buffer (pH 7.2-7.5) at a suitable concentration (e.g., 2-5 mg/mL).
- Conjugation Reaction 1 (Amine-PFP Ester):
 - Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should ideally be below 10% to maintain protein stability.[6]
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
- Purification:
 - Remove the excess, unreacted linker from the maleimide-activated protein using a desalting column or dialysis against the Reaction Buffer. This step is critical to prevent the linker from reacting with any amine groups on your second molecule.

Part B: Conjugation to Molecule-SH

- Prepare Molecule-SH:
 - Ensure the sulphhydryl group on Molecule-SH is free and reduced. If necessary, use a reducing agent like TCEP and subsequently remove it.
- Conjugation Reaction 2 (Thiol-Maleimide):
 - Combine the purified maleimide-activated protein with Molecule-SH. The molar ratio should be optimized based on the desired degree of labeling.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol specificity.[9]
[\[10\]](#)
- Final Purification:
 - Purify the final bioconjugate from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
 - Characterize the final product to confirm conjugation and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adc.bocsci.com [adc.bocsci.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. calpaclab.com [calpaclab.com]
- 5. msesupplies.com [msesupplies.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Maleimide-PEG2-NHS Ester | 955094-26-5 [chemicalbook.com]
- 8. purepeg.com [purepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Maleimide-NH-PEG2-CH₂CH₂COOPFP Ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3099001#cas-number-for-maleimide-nh-peg2-ch2ch2coopfp-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com